Superior Potency Compared to ADX47273 and VU0409551
LSN2463359 demonstrates significantly higher potency than the mGlu5 PAMs ADX47273 and VU0409551. In in vitro functional assays, LSN2463359 has an EC50 of 24 nM for potentiating mGlu5 receptor activity . In contrast, ADX47273 has an EC50 of 170 nM in human embryonic kidney 293 cells expressing rat mGlu5 [1], and VU0409551 has an EC50 of 260 nM for human mGlu5 . This represents a 7.1-fold and 10.8-fold increase in potency, respectively.
| Evidence Dimension | In vitro potency (EC50) for mGlu5 receptor potentiation |
|---|---|
| Target Compound Data | 24 nM (EC50) |
| Comparator Or Baseline | ADX47273: 170 nM; VU0409551: 260 nM |
| Quantified Difference | LSN2463359 is 7.1-fold more potent than ADX47273 and 10.8-fold more potent than VU0409551 |
| Conditions | Functional assays measuring potentiation of mGlu5 receptor response to glutamate or agonist in recombinant cell lines |
Why This Matters
Higher potency allows for lower compound usage in assays, reducing potential off-target effects and cost, and facilitates the study of mGlu5 PAM pharmacology at more physiologically relevant concentrations.
- [1] Liu, F., Grauer, S., Kelley, C., et al. ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: A Novel Metabotropic Glutamate Receptor 5-Selective Positive Allosteric Modulator with Preclinical Antipsychotic-Like and Procognitive Activities. J Pharmacol Exp Ther 327(3), 827-839 (2008). View Source
